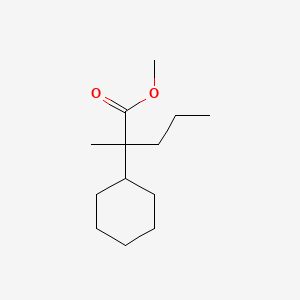![molecular formula C20H23Cl2F3N6O B13804252 Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)
Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)- is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a tetrazole ring, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions typically require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenol and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly due to its unique structural features.
Industry: The compound’s properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and tetrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol derivatives: Compounds with similar phenol structures but different substituents.
Piperidine derivatives: Molecules containing the piperidine ring with various functional groups.
Tetrazole derivatives: Compounds featuring the tetrazole ring, often used in medicinal chemistry.
Uniqueness
Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)- is unique due to the combination of its trifluoromethyl group and tetrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C20H23Cl2F3N6O |
|---|---|
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol;dihydrochloride |
InChI |
InChI=1S/C20H21F3N6O.2ClH/c21-20(22,23)19-26-27-28-29(19)15-8-9-17(30)14(11-15)12-25-16-7-4-10-24-18(16)13-5-2-1-3-6-13;;/h1-3,5-6,8-9,11,16,18,24-25,30H,4,7,10,12H2;2*1H/t16-,18-;;/m0../s1 |
InChI-Schlüssel |
NYTRNFLHVFGODF-RYNABIAMSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O.Cl.Cl |
Kanonische SMILES |
C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


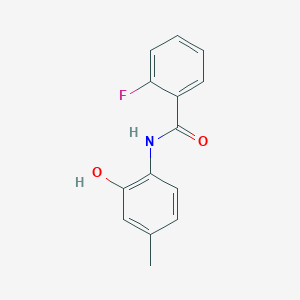
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)


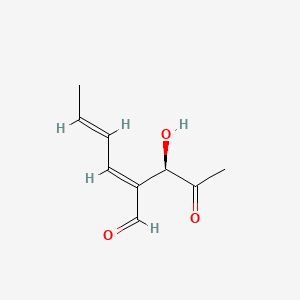
![Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-](/img/structure/B13804209.png)

![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)

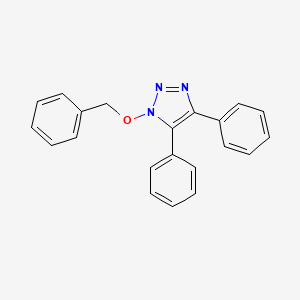
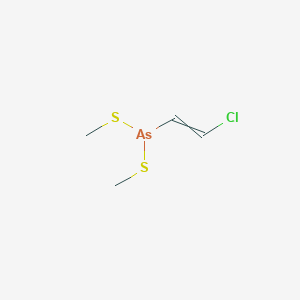
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
